molecular formula C24H20N4O6S B2649863 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 886896-76-0

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2649863
CAS No.: 886896-76-0
M. Wt: 492.51
InChI Key: CYCDANCITRCAIL-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetically designed small molecule recognized for its potential as a potent and selective kinase inhibitor. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a benzodioxane moiety and a toluenesulfonamide group, is engineered to compete with ATP for binding in the catalytic cleft of specific protein kinases. Research indicates that this compound exhibits significant activity against B-Raf (BRAF) kinases, particularly the V600E mutant oncogene , which is a critical driver in several cancers, including melanoma and colorectal carcinoma. The design strategy behind this molecule leverages hybrid pharmacophore models, combining elements known to inhibit kinase activity effectively. By targeting aberrant signaling pathways, such as the RAF/MEK/ERK cascade, this benzamide derivative serves as a valuable chemical probe for investigating the molecular mechanisms of tumorigenesis and for evaluating potential therapeutic strategies in preclinical models. Its primary research value lies in structure-activity relationship (SAR) studies for anticancer drug discovery and as a tool for studying cellular proliferation and apoptosis.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S/c1-15-5-8-19(9-6-15)35(30,31)28-18-4-2-3-16(13-18)22(29)25-24-27-26-23(34-24)17-7-10-20-21(14-17)33-12-11-32-20/h2-10,13-14,28H,11-12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCDANCITRCAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dioxin Ring: The dioxin moiety can be synthesized through the reaction of catechols with appropriate reagents.

    Coupling Reactions: The final step involves coupling the oxadiazole and dioxin intermediates with the sulfonamide benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Recent research has shown that derivatives of this compound class exhibit a broad spectrum of biological activities:

  • Cytotoxicity Against Cancer Cell Lines : Various studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit the growth of several cancer cell lines. For instance, a study reported that specific derivatives showed significant cytotoxicity against leukemia and melanoma cell lines, with some compounds exhibiting a mean growth inhibition (GI50) value comparable to established anticancer drugs like bendamustine and chlorambucil .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been identified as telomerase inhibitors and have shown potential in inducing apoptosis in cancer cells .

Antimicrobial Properties

In addition to their anticancer effects, compounds with the 1,3,4-oxadiazole structure have also been evaluated for their antimicrobial activity:

  • Broad-Spectrum Activity : Research indicates that these compounds possess antimicrobial properties against various bacterial and fungal strains. The presence of the sulfonamide group in the compound enhances its ability to inhibit microbial growth .
  • Comparative Efficacy : Studies comparing these derivatives with traditional antibiotics suggest that they may offer a novel approach to treating infections caused by resistant strains of bacteria .

Immunomodulatory Effects

Emerging evidence suggests that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide may also function as an immunomodulator:

  • Potential Mechanisms : Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been implicated in modulating immune responses. This could be particularly beneficial in conditions where immune regulation is critical .

Summary of Research Findings

Application AreaKey FindingsReferences
AnticancerSignificant cytotoxicity against leukemia and melanoma; mechanism includes telomerase inhibition ,
AntimicrobialBroad-spectrum activity against resistant bacterial strains ,
ImmunomodulatoryPotential to modulate immune responses; implications for therapeutic use

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the benzamide ring and heterocyclic core. Key comparisons include:

Table 1: Structural Analog Comparison
Compound Name / ID Core Structure Benzamide Substituent Biological Target / Activity
Target Compound 1,3,4-Oxadiazole 3-(4-Methylphenylsulfonamido) Not explicitly stated (see analogs)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18 ) 1,3,4-Oxadiazole 3-(Thiomethoxy) Adenylyl cyclase 1/8 inhibition
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19 ) 1,3,4-Oxadiazole 3-(Trifluoromethyl) Adenylyl cyclase 1/8 inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9 ) 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl Not stated (synthetic intermediates)

Key Observations :

  • Heterocyclic Core : The 1,3,4-oxadiazole ring (target compound) vs. 1,2,4-triazole ( compounds) impacts electronic properties and binding affinity. Oxadiazoles are often preferred for metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 19 ) enhance target engagement compared to electron-donating groups (e.g., thiomethoxy in 18 ) . The 4-methylphenylsulfonamido group in the target compound may improve solubility and selectivity due to its polar sulfonamide moiety.

Pharmacological Activity Comparison

For example:

  • Compound 19 (3-trifluoromethyl substitution) showed superior AC1 inhibition (IC₅₀ = 0.8 µM) compared to 18 (thiomethoxy; IC₅₀ = 2.3 µM), highlighting the role of substituent electronegativity .
Analytical Data:
Compound Type Key Spectral Features References
Oxadiazole Analogs ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; ESI-MS: [M+H]⁺ peaks consistent with MW
Triazole Derivatives IR: νC=S at 1247–1255 cm⁻¹; ¹H NMR: NH protons at δ 8.1–8.3 ppm

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action based on diverse sources.

  • Molecular Formula: C29H28N2O3
  • Molar Mass: 452.54 g/mol
  • CAS Number: 1005268-64-3

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against normal (EUFA30) and cancerous (HeLa, BICR18, U87) cell lines at concentrations ranging from 1 to 300 µM. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values varying from 93.7 µM to 322.8 µM for cancer cells while showing higher IC50 values for normal cells, suggesting selective toxicity towards cancerous cells .

Cell Line IC50 (µM) Effect
HeLa97.1 ± 13.2Cytotoxic
BICR1893.7 ± 5.2Cytotoxic
U8797.1 ± 13.2Cytotoxic
EUFA30>300Less affected

The study indicated that compounds with specific substitutions (e.g., chlorine atoms) enhanced cytotoxicity, with the most active compound demonstrating effects comparable to known chemotherapeutics like camptothecin .

Antibacterial Activity

The compound has also shown moderate antibacterial activity against both gram-positive and gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary research suggests that the oxadiazole moiety may play a crucial role in its interaction with biological targets, possibly involving DNA intercalation or inhibition of specific enzymes related to cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound to assess their biological activity. The findings revealed that modifications at the oxadiazole position significantly impacted cytotoxicity and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can structural purity be confirmed?

  • Methodology : The compound's core structure can be synthesized via nucleophilic substitution reactions under dynamic pH control (pH 10) using aqueous Na₂CO₃, similar to methods for benzodioxin-sulfonamide derivatives . Post-synthesis, structural confirmation requires a combination of:

  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).
  • ¹H NMR to verify proton environments (e.g., dihydrobenzo[d]ioxin protons at δ 4.2–4.4 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • Key Considerations : Ensure inert atmospheres during N-substitution steps to prevent oxidation of sensitive moieties.

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodology : Prioritize assays aligned with structural analogs, such as:

  • Antibacterial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Lipoxygenase (LOX) inhibition assays using UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm) .
    • Data Interpretation : Use IC₅₀ values for enzyme inhibition and correlate with structural features (e.g., sulfonamide substituents).

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields and minimize byproducts?

  • Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like:

  • Temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (LiH or K₂CO₃).
  • Use ANOVA to identify significant factors and interactions .
    • Case Study : For analogous sulfonamide derivatives, a 2³ factorial design reduced side reactions by 40% when optimizing alkyl halide coupling .

Q. How can computational tools resolve discrepancies in observed vs. predicted bioactivity?

  • Methodology :

Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., LOX active site).

Compare with QSAR models to identify outliers caused by steric clashes or electronic mismatches.

Validate with molecular dynamics simulations (e.g., GROMACS) to analyze stability of ligand-receptor complexes .

  • Example : A trifluoromethyl group in similar compounds improved metabolic stability but reduced solubility, explaining divergent bioactivity profiles .

Q. What strategies address low reproducibility in scaled-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Reactor Design : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side products like oxadiazole ring-opening derivatives .
    • Data-Driven Approach : Machine learning algorithms (e.g., random forest) can predict optimal scale-up parameters from small-scale datasets .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be addressed?

  • Root Cause Analysis :

  • Assay Conditions : Variability in pH (e.g., LOX activity is pH-sensitive; ensure buffers are consistent).
  • Compound Stability : Test for degradation via HPLC-MS after prolonged storage or under assay conditions.
    • Resolution : Replicate experiments with strict controls and use meta-analysis to compare datasets. For example, conflicting IC₅₀ values in sulfonamide derivatives were traced to impurities in commercial enzyme preparations .

Methodological Resources

  • Spectral Libraries : PubChem (https://pubchem.ncbi.nlm.nih.gov ) provides reference spectra for structural validation .
  • Software : COMSOL Multiphysics for reactor simulation and ANSYS Chemkin Pro for kinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.